molecular formula C7H7NO2S B1445227 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde CAS No. 1339178-64-1

4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde

Cat. No. B1445227
CAS RN: 1339178-64-1
M. Wt: 169.2 g/mol
InChI Key: FRKPPSJVZYIRPN-UHFFFAOYSA-N
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Description

4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde is a heterocyclic compound that has attracted significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis and Characterization The compound has been utilized in the synthesis of new derivatives with potential applications in various fields. For example, it was involved in the synthesis and characterization of new 4H-chromene and quinoline derivatives of 1H-pyrazole. These compounds were evaluated for their antimicrobial properties against a range of bacteria and fungi (Thumar & Patel, 2012). Similarly, derivatives of 4H-pyrano were synthesized and screened for antimicrobial activities, with some compounds found to be as potent or more potent than commercial drugs against certain bacterial and fungal strains (Sangani, Mungra, Patel, & Patel, 2012).

Chemical Reactions The compound has been involved in Knoevenagel reactions, leading to the synthesis of diverse derivatives. For instance, Knoevenagel condensations of 1H-indole-3-carbaldehyde with various CH acids produced substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides, which were further used in the synthesis of 4H-pyran, pyridine, and other derivatives containing an indole fragment (Dyachenko et al., 2018).

Antimicrobial and Anticancer Studies Compounds synthesized using 4H-pyrano derivatives have been subjected to antimicrobial and anticancer evaluations. For instance, novel 2,4-disubstituted thiazole derivatives showed significant antibacterial activity against various microorganisms (Vijesh et al., 2010). Also, a series of thiazolyl pyrazole carbaldehydes synthesized were screened for their in vitro anticancer activity, with some compounds showing significant antiproliferative activity against various cancer cell lines (Mamidala et al., 2021).

properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-3-7-8-5-1-2-10-4-6(5)11-7/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKPPSJVZYIRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
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4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
Reactant of Route 3
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4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
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4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
Reactant of Route 5
4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
Reactant of Route 6
4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde

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